6-(Fluorescein-5-carboxamido)hexanoic acid
Overview
Description
Synthesis Analysis
Synthesis of derivatives similar to 6-(Fluorescein-5-carboxamido)hexanoic acid involves several key steps, including protection and reduction processes, as well as reactions to introduce fluorescent properties. For instance, the preparation of 5- and 6-(aminomethyl)fluorescein involves protecting 5(6)-carboxyfluorescein, reducing it to a hydroxymethyl derivative, and then performing a Mitsunobu reaction to introduce the aminomethyl group (Mattingly, 1992).
Molecular Structure Analysis
The molecular structure of fluorescein derivatives is characterized by the presence of a spacer linker, such as 6-aminohexanoic acid, to minimize fluorescence quenching when labeling proteins. This structural feature is essential for maintaining high fluorescence efficiency (Tian et al., 2008).
Chemical Reactions and Properties
Fluorescein derivatives undergo various chemical reactions for labeling applications. For example, the novel fluorescent derivatization reagent 6-oxy-(acetyl ethylenediamine) fluorescein (AEF) demonstrates excellent derivatization with fatty acids for HPLC applications, showcasing the versatility and reactivity of these compounds (Du et al., 2008).
Physical Properties Analysis
The physical properties of fluorescein and its derivatives, such as solubility and fluorescence characteristics, are pivotal for their application in biochemistry and medical diagnostics. For instance, fluorescein-nitroxide radical hybrid compounds exhibit increased fluorescence intensity upon reduction, indicating the importance of structural modifications on their physical properties (Sato et al., 2016).
Chemical Properties Analysis
The chemical properties of fluorescein derivatives, including their reactivity with various biomolecules and stability under different conditions, are essential for their functionality as labeling reagents. The reagent 6-oxy-(acetyl piperazine) fluorescein (APF), for example, is used for carboxylic acid labeling and demonstrates significant reactivity and recovery efficiencies in serum samples, highlighting its utility in analytical chemistry (Du et al., 2007).
Scientific Research Applications
Labeling of Skeletal Myosin for Biochemical Studies : Bertrand, Derancourt, and Kassab (1995) described the reaction of skeletal myosin subfragment 1 with 6-[fluorescein-5(and 6)-carboxamido]hexanoic acid (FHS) at pH 7.0 and 20 degrees C, resulting in the incorporation of the fluorescyl group into the 95 kDa heavy chain. This labeling did not alter the K(+)-ATPase activity but enhanced the Ca(2+)-ATPase and Mg(2+)-ATPase activities, while lowering the actin-activated ATPase activity. This study demonstrates the application of the compound in detailed biochemical analysis of muscle proteins (Bertrand, Derancourt, & Kassab, 1995).
Fluorescent Labeling of Oligodeoxyribonucleotides : Singh and Singh (2007) synthesized novel fluorophores, including derivatives of 6-(Fluorescein-5-carboxamido)hexanoic acid, for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating their utility in nucleic acid research and molecular biology applications (Singh & Singh, 2007).
Protein Labeling Applications : Tian et al. (2008) synthesized chlorinated fluoresceins, including derivatives of 6-(Fluorescein-5-carboxamido)hexanoic acid, for labeling proteins. These fluoresceins were designed to minimize the fluorescence quenching of the fluorescein molecules by the proteins being labeled, showcasing their use in protein labeling and fluorescence studies (Tian et al., 2008).
Applications in Fluorescence Spectroscopy : Zheng et al. (2018) studied the effects of different fluorescent dyes, including 6-(fluorescein-5-carboxamido) hexanoic acid succinimidyl ester, on the aggregation of Aβ42 oligomers using fluorescence correlation spectroscopy. This work highlights the compound's role in understanding protein aggregation, a key factor in neurodegenerative diseases (Zheng et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for this compound are not mentioned in the available resources, its use as a fluorescent label for proteins suggests potential applications in biological research and diagnostics1.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQBPACVENBWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Fluorescein-5-carboxamido)hexanoic acid |
Citations
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